N-{[(4-methylphenyl)carbamoyl]oxy}ethanimidoyl chloride
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Overview
Description
(1-Chloroethylidene)amino N-(4-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group, a chloroethylidene group, and a 4-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloroethylidene)amino N-(4-methylphenyl)carbamate typically involves the reaction of 4-methylphenyl isocyanate with 1-chloroethylideneamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of (1-chloroethylidene)amino N-(4-methylphenyl)carbamate may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yields and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1-Chloroethylidene)amino N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(1-Chloroethylidene)amino N-(4-methylphenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-chloroethylidene)amino N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-Chloroethylidene)amino N-(4-methoxyphenyl)carbamate
- (1-Chloroethylidene)amino N-(4-chlorophenyl)carbamate
- (1-Chloroethylidene)amino N-(4-nitrophenyl)carbamate
Uniqueness
(1-Chloroethylidene)amino N-(4-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11ClN2O2 |
---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
(1-chloroethylideneamino) N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-3-5-9(6-4-7)12-10(14)15-13-8(2)11/h3-6H,1-2H3,(H,12,14) |
InChI Key |
NRJKJMFPUGFIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=C(C)Cl |
Origin of Product |
United States |
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